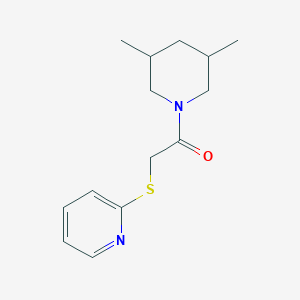
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine, also known as PEP005, is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. PEP005 is a member of the family of compounds known as piperazine derivatives, which have been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, psoriasis, and actinic keratosis. In cancer, 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has been found to induce apoptosis in cancer cells by activating the protein kinase C (PKC) pathway. In psoriasis, 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has been shown to inhibit the proliferation of keratinocytes and reduce inflammation. In actinic keratosis, 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has been found to induce cell death in abnormal cells and promote the regeneration of healthy skin cells.
Mecanismo De Acción
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine exerts its biological activity by binding to and activating the PKC pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine binds to the regulatory domain of PKC and induces a conformational change that activates the enzyme. Activated PKC then phosphorylates various downstream targets, leading to the induction of apoptosis or other cellular responses.
Biochemical and Physiological Effects:
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has been found to induce apoptosis in cancer cells, inhibit the proliferation of keratinocytes, and promote the regeneration of healthy skin cells. In addition, 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has been shown to reduce inflammation and improve wound healing. However, 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine also has some limitations in terms of its toxicity and potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has several advantages for lab experiments, including its well-characterized mechanism of action, availability of synthetic methods, and extensive literature on its biological activity. However, 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine also has some limitations, including its toxicity and potential side effects, which require careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanism of action. In addition, further studies are needed to optimize the formulation and delivery of 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine for clinical use.
Métodos De Síntesis
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine is synthesized by a multi-step process that involves the reaction of 4-pyridin-2-ylpiperazine with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography and characterized by various spectroscopic methods such as NMR and mass spectrometry.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-2-15-6-8-16(9-7-15)23(21,22)20-13-11-19(12-14-20)17-5-3-4-10-18-17/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSYZIBECSUWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromophenoxy)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7498238.png)
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)

![N-[2-[(dimethylamino)methyl]phenyl]-2-methylpropanamide](/img/structure/B7498259.png)
![1-methyl-6-oxo-N-[3-(2,2,2-trifluoroethoxy)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7498269.png)
![N-[2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-methoxybenzamide](/img/structure/B7498278.png)
![[4-(3-Aminopyrazine-2-carbonyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7498283.png)

![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![6-[benzyl(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7498302.png)
![2-(1-adamantyl)-N-[2-oxo-2-[(2-oxo-3H-1,3-benzoxazol-5-yl)amino]ethyl]acetamide](/img/structure/B7498305.png)
![N-[(4-chlorophenyl)methyl]-2-(3-phenylpropylsulfonyl)acetamide](/img/structure/B7498312.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498314.png)
